
5-(Benzyloxy)-2-hydroxybenzaldehyde solubility
data

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
5-(Benzyloxy)-2-

hydroxybenzaldehyde

CAS No.: 56979-56-7

Cat. No.: B1331787 Get Quote

Technical Whitepaper: Physicochemical Profiling and Solubility Behavior of 5-(Benzyloxy)-2-
hydroxybenzaldehyde

Executive Summary
5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7 / Analogous to 603-76-9 family) is

a critical organic intermediate used primarily in the synthesis of Schiff bases, metallomesogens,

and pharmaceutical active ingredients. Its molecular architecture—featuring a lipophilic

benzyloxy tail and a polar salicylaldehyde core—creates a distinct solubility profile

characterized by poor aqueous solubility but high affinity for polar aprotic and chlorinated

organic solvents.[1]

This guide provides a comprehensive technical analysis of its solubility behavior,

thermodynamic properties, and validated protocols for experimental determination, designed to

support researchers in formulation and synthetic optimization.[1]

Molecular Architecture & Physicochemical Baseline
To predict and manipulate solubility, one must understand the competing forces within the

molecule.[1]
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Lipophilic Domain (The "Tail"): The 5-benzyloxy group adds significant bulk and

hydrophobicity.[1] While salicylaldehyde (the parent core) has a LogP of ~1.8, the addition of

the benzyl ether shifts the calculated LogP to approximately 3.5–4.0.[1] This dictates high

solubility in non-polar aromatics and chlorinated solvents.[1]

Chelation Domain (The "Head"): The ortho-hydroxyl and aldehyde groups form a strong

Intramolecular Hydrogen Bond (IMHB).[1] This "locks" the molecule into a planar

conformation, reducing its ability to hydrogen bond with external solvent molecules (like

water), further decreasing aqueous solubility compared to its para-isomers.[1]

Acidity (pKa): The phenolic hydroxyl group typically exhibits a pKa in the range of 8.0–8.5.[1]

This allows for pH-dependent solubility switching—a critical feature for purification.[1]

Physicochemical Property Summary
Property Value / Characteristic Relevance to Solubility

Molecular Formula C₁₄H₁₂O₃
Moderate Molecular Weight

(228.24 g/mol )

Physical State Solid (Crystalline)
High lattice energy requires

polar solvents to dissolve.[1]

Melting Point
76–95°C (Polymorph

dependent)

Indicates moderate thermal

stability; suitable for hot

recrystallization.[1]

LogP (Calc.) 3.5 – 3.8
Highly Lipophilic; partitions into

organic layers.[1]

pKa (Phenol) ~8.3
Insoluble in neutral water;

Soluble in pH > 10.[1]

Solubility Profile & Solvent Compatibility
The following data is synthesized from synthetic protocols (e.g., etherification, Schiff base

condensation) and standard solubility parameters for salicylaldehyde derivatives.

Solvent Compatibility Table
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Solvent Class Specific Solvents Solubility Rating Operational Notes

Chlorinated
Dichloromethane

(DCM), Chloroform
Excellent

Preferred for

extraction and

synthesis.[1]

Polar Aprotic DMSO, DMF, DMAc Excellent

High solubility even at

RT; difficult to remove

(high BP).[1]

Ketones Acetone, MEK Good

Standard solvent for

synthesis (e.g.,

Williamson ether

synthesis).[1]

Aromatics Toluene, Benzene Moderate to Good

Good for high-temp

reactions; solubility

drops significantly at

low T.

Alcohols
Methanol, Ethanol,

Isopropanol
Moderate

Ideal for

Recrystallization.

Soluble when hot,

precipitates upon

cooling.[1]

Ethers THF, Diethyl Ether Good
Good solubility; often

used for work-up.[1]

Alkanes
Hexane, Pentane,

Heptane
Poor / Insoluble

Used as an anti-

solvent to force

precipitation.[1]

Water (Neutral) Water (pH 7) Insoluble

< 0.1 mg/mL.[1]

Hydrophobic effect

dominates.[1]

Water (Basic) 1M NaOH, 1M KOH Soluble

Forms the water-

soluble phenolate salt

(yellow/orange

solution).[1]
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Mechanistic Visualization: pH-Dependent
Solubility[1]
The ability to switch solubility based on pH is the most powerful tool for purifying this

compound.[1] The diagram below illustrates the transition from the lipophilic "Organic Phase"

species to the hydrophilic "Aqueous Phase" species.[1]

Phase Partitioning

Aqueous Phase

Neutral Form
(Organic Soluble)

LogP ~3.8

Deprotonation
(Phenolate Formation)

pH > 9.0

Base (OH-)

Anionic Form
(Water Soluble)

LogP < 1.0

Salt Formation

Re-acidification (pH < 4.0)

Acid (H+)

Click to download full resolution via product page

Caption: Figure 1. The pH-switching mechanism.[1][2] Treating the neutral benzyloxy-

benzaldehyde with base deprotonates the phenol, creating a water-soluble salt.[1] Acidification

reverses this, precipitating the pure compound.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific solvent system.

Reagents: 5-(Benzyloxy)-2-hydroxybenzaldehyde (Solid), Test Solvent (HPLC Grade).

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical Balance.

Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a crimp-top vial.

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure

thermodynamic equilibrium.

Filtration: Stop agitation and allow settling for 1 hour. Draw supernatant through a pre-

warmed 0.45 µm PTFE filter.[1]
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Quantification (Gravimetric):

Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial (

).

Evaporate solvent under nitrogen stream or vacuum.[1][3]

Dry residue in a vacuum oven at 40°C for 4 hours.

Weigh the vial again (

).[1]

Calculation:

Protocol B: Purification via Recrystallization
Based on the differential solubility in alcohols.

Dissolution: Dissolve crude 5-(Benzyloxy)-2-hydroxybenzaldehyde in the minimum

amount of boiling Ethanol (or Isopropanol).

Note: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.

Nucleation: Remove from heat and allow to cool slowly to room temperature.

Precipitation: Once crystals form, cool the flask in an ice bath (0-4°C) for 1 hour to maximize

yield.

Filtration: Filter the crystals using a Büchner funnel.

Wash: Wash the cake with cold Hexane (or cold Ethanol). The compound is insoluble in

Hexane, which removes non-polar impurities.[1]

Synthetic Implications & Workflow
The solubility profile directly impacts synthetic workflows, particularly in Schiff base synthesis.

[1]
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Start: 5-(Benzyloxy)-2-hydroxybenzaldehyde

Reaction: Schiff Base Condensation
Solvent: Ethanol or Methanol

Temp: Reflux

Solubility Check:
Is Product Soluble in Hot Alcohol?

Outcome A: Product Precipitates
(Ideal)

No

Outcome B: Product Remains Soluble
(Common with lipophilic amines)

Yes

Action: Filter & Wash with Cold EtOH Action: Evaporate Solvent ->
Recrystallize from DCM/Hexane

Click to download full resolution via product page

Caption: Figure 2. Decision tree for Schiff base synthesis optimization based on the solubility of

the starting material vs. the product.

Key Insight: Because 5-(Benzyloxy)-2-hydroxybenzaldehyde is moderately soluble in

alcohols, it is an ideal starting material for condensation reactions.[1] As the reaction proceeds,

the formation of the Schiff base often increases the molecular weight and rigidity, causing the

product to precipitate directly from the reaction mixture, driving the equilibrium forward (Le

Chatelier's principle).[1]

References
Synthesis & Properties:RSC Advances, "Synthesis of 6-Substituted 1,2-benzoxathiine-2,2-

dioxides," (2015).[1] Describes the synthesis of 5-benzyloxy-2-hydroxybenzaldehyde from
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2,5-dihydroxybenzaldehyde using benzyl bromide in acetone.[1][3]

General Salicylaldehyde Data:OECD SIDS, "2-Hydroxybenzaldehyde: SIDS Initial

Assessment Report," (2003).[1] Provides baseline pKa (8.28) and LogP (1.66) for the parent

scaffold, serving as the baseline for lipophilicity calculations.[1] [1]

Isomer Comparison:PubChem Compound Summary, "4-Benzyloxy-2-hydroxybenzaldehyde"

(CID 561235).[1][4] Provides comparative computed properties (LogP ~3.0) for the structural

isomer, validating the lipophilicity range. [1]

Solubility Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Standard

procedures for recrystallization and solvent selection for phenolic aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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